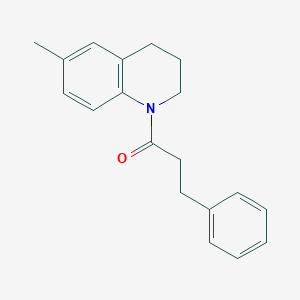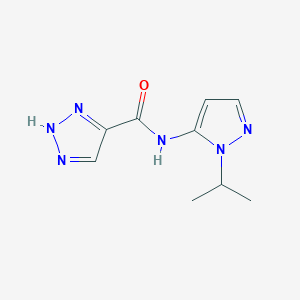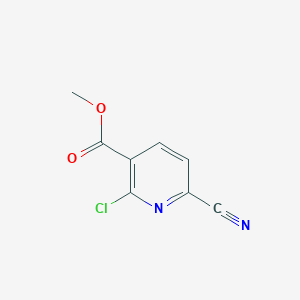
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one, also known as MQP, is a novel compound with potential applications in scientific research. MQP is a synthetic compound that belongs to the class of quinoline derivatives. In
Mécanisme D'action
The exact mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is not fully understood. However, it has been suggested that 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one acts by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress. Additionally, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to increase the levels of superoxide dismutase (SOD), an antioxidant enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is also stable and can be stored for long periods of time. However, one limitation of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one. One area of interest is the potential use of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one and its effects on neurotransmitter systems. Another area of interest is the potential use of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one as an antioxidant and anti-inflammatory agent. Finally, the development of new synthetic routes for 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is a novel compound with potential applications in scientific research. The synthesis method for 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one involves a multistep reaction starting from 2-acetyl-1,2,3,4-tetrahydroquinoline. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, and has potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one and its effects on neurotransmitter systems.
Méthodes De Synthèse
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one can be synthesized through a multistep reaction starting from 2-acetyl-1,2,3,4-tetrahydroquinoline. The synthesis involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with phenylacetic acid and subsequent reduction of the resulting α,β-unsaturated ketone using sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have potential applications in scientific research. It has been reported to possess anticonvulsant, antidepressant, and anxiolytic properties. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have antioxidant and anti-inflammatory effects.
Propriétés
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-9-11-18-17(14-15)8-5-13-20(18)19(21)12-10-16-6-3-2-4-7-16/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBOWKYCLNJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)
![N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)
![N-[2-[(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)amino]-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B6642709.png)